8-Bromopyrido[4,3-d]pyrimidine
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Overview
Description
8-Bromopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyridine ring fused to a pyrimidine ring with a bromine atom attached at the 8th position. Pyridopyrimidines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromopyrido[4,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of pyridopyrimidine derivatives. For instance, starting from 2-aminonicotinonitrile, the compound undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield this compound . Microwave irradiation has been shown to improve yields and reduce by-products in these reactions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and high yields. The use of microwave-assisted synthesis is also advantageous in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Bromopyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-Bromosuccinimide (NBS) is commonly used for the bromination of pyridopyrimidine derivatives.
Condensation and Cyclization: These reactions often require acidic or basic conditions and can be facilitated by microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
8-Bromopyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromopyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the inhibition of cell growth and proliferation . This makes it a promising candidate for the development of anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyrido[2,3-d]pyrimidine: Another brominated pyridopyrimidine with similar biological activities.
4-Chloropyrido[2,3-d]pyrimidine: A chlorinated derivative with distinct chemical properties.
Uniqueness
8-Bromopyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 8th position allows for selective modifications and the development of novel derivatives with enhanced properties .
Properties
Molecular Formula |
C7H4BrN3 |
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Molecular Weight |
210.03 g/mol |
IUPAC Name |
8-bromopyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4BrN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H |
InChI Key |
ZEONSNQJDORPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=C(C=N1)Br |
Origin of Product |
United States |
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